molecular formula C9H8ClN3 B1405070 5-Chloro-1-phenyl-1H-pyrazol-4-amine CAS No. 298682-86-7

5-Chloro-1-phenyl-1H-pyrazol-4-amine

Cat. No. B1405070
CAS RN: 298682-86-7
M. Wt: 193.63 g/mol
InChI Key: PJCGLAOXNLMURE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

In the crystal structure of a similar compound, amino-pyrazole N-H⋯N hydrogen bonds connect the molecules along the [010] direction; the chains interact with each other only by van der Waals-type interactions. The pyrazole and phenyl rings are inclined at a dihedral angle .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Chloro-1-phenyl-1H-pyrazol-4-amine is a valuable building block in the synthesis of a wide range of heterocyclic compounds. Its reactivity has been utilized to create diverse structures such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of this compound offers mild reaction conditions for generating various heterocyclic compounds, making it a significant molecule in organic synthesis and heterocyclic chemistry (Gomaa & Ali, 2020).

Synthesis of Thiazolidinones

The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, leads to the formation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthetic route highlights the potential of using 5-Chloro-1-phenyl-1H-pyrazol-4-amine and its derivatives in generating thiazolidinones, which have various applications in medicinal chemistry and drug development (Issac & Tierney, 1996).

Pyrazole-based Heterocycles in Medicinal Chemistry

Pyrazole derivatives, including those derived from 5-Chloro-1-phenyl-1H-pyrazol-4-amine, play a crucial role in medicinal chemistry due to their presence in many biologically active compounds. Pyrazole-based heterocycles have shown a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. This underlines the importance of 5-Chloro-1-phenyl-1H-pyrazol-4-amine in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

Catalysis and Synthetic Applications

The pyranopyrimidine core, derived from pyrazole compounds such as 5-Chloro-1-phenyl-1H-pyrazol-4-amine, is vital in the pharmaceutical industry due to its synthetic and medicinal applications. The use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds showcases the versatility of 5-Chloro-1-phenyl-1H-pyrazol-4-amine in catalysis and organic synthesis, contributing to the development of lead molecules in drug discovery (Parmar et al., 2023).

properties

IUPAC Name

5-chloro-1-phenylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCGLAOXNLMURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-phenyl-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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